molecular formula C20H13ClN2O2 B11623532 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide

Cat. No.: B11623532
M. Wt: 348.8 g/mol
InChI Key: YSLUWEWRFJAPAX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide typically involves the reaction of 2-aminobenzoxazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide stands out due to its unique benzoxazole structure, which imparts distinct biological activities. Its combination of a benzoxazole ring with a chlorophenyl group enhances its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzamide

InChI

InChI=1S/C20H13ClN2O2/c21-16-11-10-14(22-19(24)13-6-2-1-3-7-13)12-15(16)20-23-17-8-4-5-9-18(17)25-20/h1-12H,(H,22,24)

InChI Key

YSLUWEWRFJAPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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